Fluensulfone

nematology dose-response juvenile motility

Fluensulfone is a research-use nematicide that operates through a distinct, non-cholinergic mechanism, affecting lipid metabolism and energy pathways in nematodes, unlike traditional AChE inhibitors or succinate dehydrogenase inhibitors. This mode of action makes it an essential tool compound for studying nematicide resistance and nematode physiology. Its non-fumigant, water-soluble nature and lower mammalian toxicity profile (acute oral LD50 ~500 mg/kg) facilitate safer laboratory handling compared to organophosphates and restricted-use fumigants. We offer high-purity Fluensulfone to support your comparative toxicology and mode-of-action research.

Molecular Formula C7H5ClF3NO2S2
Molecular Weight 291.7 g/mol
CAS No. 318290-98-1
Cat. No. B1672874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluensulfone
CAS318290-98-1
SynonymsFluensulfone
Molecular FormulaC7H5ClF3NO2S2
Molecular Weight291.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl
InChIInChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2
InChIKeyXSNMWAPKHUGZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to brown oil
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluensulfone (CAS 318290-98-1): A Fluoroalkenyl Sulfone Nematicide with EPA Registration and Non-Fumigant Application Profile


Fluensulfone (CAS 318290-98-1) is a heterocyclic fluoroalkenyl sulfone nematicide originally developed by Makhteshim Chemical Works (now ADAMA) and first reported in patent EP 1200418 [1]. It belongs to the fluoroalkenyl chemical class and is marketed under trade names including Nimitz as an emulsifiable concentrate formulation [1]. Fluensulfone received EPA registration in September 2014 for control of plant-parasitic nematodes in cucurbits and fruiting vegetables, and has been approved in more than 10 jurisdictions including Australia, Canada, Japan, India, and Brazil [2][3]. The compound is characterized as a non-fumigant, water-soluble nematicide that moves through soil water and exhibits moderate acute oral mammalian toxicity with an LD50 of approximately 500 mg/kg, substantially lower than organophosphates and carbamates [4][5].

Why Fluensulfone Cannot Be Substituted with Older Organophosphates, Carbamates, or Other Novel Fluorinated Nematicides in Research and Field Protocols


Fluensulfone exhibits a fundamentally distinct mode of action from traditional acetylcholinesterase-inhibiting nematicides (e.g., oxamyl, fosthiazate) and macrocyclic lactones (e.g., avermectin B1a), operating through a unique, non-cholinergic mechanism that affects lipid metabolism and energy storage pathways in nematodes [1]. Unlike fumigant alternatives such as 1,3-dichloropropene or metam sodium, fluensulfone is a water-soluble, non-fumigant compound that does not require specialized application equipment or buffer zones mandated for restricted-use fumigants [2]. Furthermore, among novel fluorinated nematicides (fluensulfone, fluopyram, fluazaindolizine), each demonstrates distinct efficacy profiles against different nematode species, varying systemic activity in different crops, and divergent phytotoxicity risks—precluding any assumption of functional interchangeability [3]. The quantitative evidence below demonstrates precisely where fluensulfone differs from its closest comparators in potency, environmental fate, and application-specific performance.

Fluensulfone Quantitative Evidence Guide: Head-to-Head Comparisons with Oxamyl, Fluopyram, Fosthiazate, and Avermectin B1a


EC50 Comparison: Fluensulfone vs. Fluopyram, Avermectin B1a, and Fosthiazate in M. incognita J2 Motility Inhibition

In a direct head-to-head laboratory comparison of four nematicides against Meloidogyne incognita race 2 second-stage juveniles (J2), fluensulfone demonstrated an EC50 value of 0.29 mg/L for motility inhibition, which was approximately 2.2-fold less potent than fluopyram (EC50 = 0.13 mg/L) but 2.3-fold more potent than avermectin B1a (EC50 = 0.68 mg/L) and 8.6-fold more potent than fosthiazate (EC50 = 2.48 mg/L) . The experimental system measured J2 motility after 24-hour exposure to each nematicide at varying concentrations. This positioning indicates that while fluopyram shows superior acute toxicity to J2 in vitro, fluensulfone maintains a substantial potency advantage over both the macrocyclic lactone avermectin B1a and the organophosphorus fosthiazate at low concentrations .

nematology dose-response juvenile motility

Root Gall Suppression in Tomato: Fluensulfone vs. Fluopyram under Greenhouse Conditions

In greenhouse pot experiments with tomato plants infected by M. incognita race 2, fluensulfone applied at 10 mg⁻¹ (soil application) reduced root gall formation by 98.6% relative to untreated controls . In the same study, fluopyram achieved reductions of 96.2% at 1 mg⁻¹ and 99.2% at 10 mg⁻¹, respectively . The near-complete gall suppression by both compounds at the 10 mg⁻¹ rate indicates comparable field-relevant efficacy in protecting tomato root systems, despite the in vitro EC50 difference favoring fluopyram . This suggests that factors beyond acute J2 toxicity—such as soil mobility, persistence, or effects on nematode behavior and root penetration ability—contribute to fluensulfone's protective effects in planta.

greenhouse efficacy gall reduction tomato

Gall Severity Reduction Across Increasing Nematode Densities: Fluensulfone vs. Oxamyl, Fluopyram, and Fluazaindolizine in Cucumber Microplots

In a microplot study evaluating four non-fumigant nematicides against increasing inoculation densities of M. incognita (1,000 to 20,000 nematodes per microplot) on cucumber, correlation analysis between gall index and inoculation density demonstrated that soil treatment with fluensulfone, fluazaindolizine, or fluopyram was more effective in reducing gall severity than treatment with oxamyl across all density levels [1]. At the lowest inoculation density (1,000 nematodes/microplot), no significant difference in gall index was observed among the four nematicides. However, as inoculation density increased, the performance advantage of the three newer fluorinated compounds over oxamyl became progressively more pronounced [1]. This indicates that fluensulfone maintains superior protective efficacy under high nematode pressure conditions where the older carbamate oxamyl exhibits diminished performance.

microplot efficacy cucumber inoculation density

Sublethal Reproductive Suppression: Fluensulfone vs. Fluopyram and Oxamyl in M. incognita

In dose-response experiments establishing 24-hour LC50 values for M. incognita J2, fluensulfone and oxamyl exhibited similar acute toxicity levels, while fluazaindolizine was the least toxic and fluopyram was the most toxic to J2 [1]. Critically, when sublethal doses derived from these dose-response curves were tested for effects on nematode reproduction on a susceptible host, fluensulfone, oxamyl, and fluazaindolizine all suppressed nematode reproduction even at sublethal doses [1]. In contrast, fluopyram—despite being the most acutely toxic compound to J2—did not reduce nematode reproduction at sublethal doses [1]. This divergent sublethal effect profile indicates that fluensulfone offers a distinct advantage over fluopyram in reducing nematode population buildup over a growing season, independent of its direct lethal effects on juveniles.

sublethal effects fecundity reproduction suppression

Soil Leaching and Mobility: Fluensulfone vs. Fumigant Alternatives in Environmental Fate Assessment

In soil column mobility experiments evaluating fluensulfone fate across multiple U.S. soil types, fluensulfone concentration in leachate peaked at 3 hours post-application, gradually declined, and became undetectable after 9 hours [1]. Total fluensulfone recovery from leachate was 45% of the initial amount applied to the soil surface [1]. In 30-cm soil columns saturated with 1 L of water, fluensulfone recovery in the top 10-cm section was 41% in Chualar sandy loam, 34% in Arredondo sand, 29% in Greenville sandy clay loam, and 13% in Tifton loamy sand [1]. Freundlich adsorption isotherm values ranged from 1.24 to 3.28, with adsorption positively correlated with soil organic matter (r = 0.67) and clay content (r = 0.34), and negatively correlated with sand content (r = −0.54) [1]. In contrast, fumigant alternatives such as 1,3-dichloropropene are known to have higher vapor-phase mobility and require buffer zones due to off-target movement risks [2]. Fluensulfone's water-phase mobility and moderate leaching profile represent a distinctly different environmental fate pattern compared to soil fumigants.

soil mobility leaching groundwater risk

Mechanism of Action Differentiation: β-Fatty Acid Oxidation Pathway Implication vs. Acetylcholinesterase Inhibition and Succinate Dehydrogenase Inhibition

Transcriptomic analysis of M. incognita J2 exposed for 24 hours to four non-fumigant nematicides (fluensulfone, fluazaindolizine, fluopyram, and oxamyl) revealed that each compound induces distinct transcriptional changes corresponding to different biochemical pathways [1]. Fluopyram exposure corresponded to known succinate dehydrogenase inhibition (its established antifungal mode of action in fungi), while oxamyl exposure corresponded to acetylcholinesterase-related neuronal pathway effects [1]. In contrast, potential targets for fluensulfone were identified in the β-fatty acid oxidation pathway, and fluazaindolizine was associated with 2-oxoglutarate dehydrogenase of the citric acid cycle [1]. The study concludes that fluensulfone has pleiotropic actions distinct from anticholinesterases and macrocyclic lactones, with evidence pointing to disruption of nematode lipid energy reserve acquisition [1].

mode of action transcriptomics target identification

Fluensulfone Application Scenarios: Where Quantitative Evidence Supports Selection Over Comparator Nematicides


Cucumber Production Under High M. incognita Inoculation Pressure

Fluensulfone is preferentially selected over oxamyl in cucumber production fields with documented high or increasing M. incognita population densities (≥5,000 J2 per microplot equivalent). The microplot evidence demonstrates that fluensulfone maintains effective gall suppression at moderate to high inoculation densities where oxamyl efficacy diminishes [1]. Pre-plant soil application at 3.0 kg a.i./ha via drip irrigation (without pulse irrigation or with pulse irrigation 1 hour post-treatment) provides optimal root protection and yield preservation compared to pre-plant incorporation methods [2]. This scenario is particularly relevant in the southeastern United States and similar climatic regions where M. incognita is endemic and soil populations can exceed economic thresholds.

Integrated Nematode Management Requiring Reproductive Suppression and Resistance Management Rotation

Fluensulfone is indicated for use in rotation with fluopyram in integrated nematode management programs where both acute juvenile control and sublethal reproductive suppression are desired across different growing seasons. The evidence shows that while fluopyram exhibits higher acute J2 toxicity (EC50 = 0.13 mg/L vs. 0.29 mg/L for fluensulfone), fluopyram does not suppress nematode reproduction at sublethal doses, whereas fluensulfone does [3]. Additionally, the distinct transcriptomic signatures—fluensulfone affecting β-fatty acid oxidation versus fluopyram affecting succinate dehydrogenase pathways—support alternating these compounds to reduce selection pressure for target-site resistance [4]. This scenario applies to high-value vegetable production systems (tomato, cucumber, pepper) where multi-year nematode management strategies are implemented.

Fruiting Vegetable Production in Regions with Groundwater Protection Regulations or Fumigant Restrictions

Fluensulfone should be prioritized over restricted-use soil fumigants such as 1,3-dichloropropene or metam sodium in agricultural regions with buffer zone requirements, groundwater protection ordinances, or where fumigant permitting imposes operational constraints. Fluensulfone's water-phase mobility results in detectable leachate for only 9 hours post-application, with 45% total leachate recovery and substantial retention in the top 10 cm of soil (13–41% depending on soil type) [5]. In contrast, fumigants operate via vapor-phase diffusion and require buffer zones ranging from 25 to 300 feet depending on application rate and method. Fluensulfone's EPA registration as a non-fumigant, lower-risk alternative to methyl bromide and other restricted-use fumigants supports its deployment in California, Florida, and other jurisdictions with stringent fumigant regulations [6]. This scenario is applicable to fruiting vegetables (tomato, eggplant, pepper) and cucurbits (cucumber, melon, squash).

Research Applications Requiring Defined, Non-Cholinergic Nematicide Mode of Action

Fluensulfone serves as an essential tool compound for research laboratories investigating plant-parasitic nematode physiology, nematicide resistance mechanisms, or comparative toxicology studies requiring a non-acetylcholinesterase-inhibiting reference compound. The transcriptomic evidence confirms that fluensulfone does not induce the neuronal transcriptional changes characteristic of oxamyl (acetylcholinesterase inhibition) nor the succinate dehydrogenase pathway changes of fluopyram [4]. Its pleiotropic actions affecting lipid metabolism and energy storage pathways make it valuable for studies examining nematode starvation responses, lipid reserve mobilization, and non-neuronal nematicide target validation. The established dose-response parameters (24-hr toxicity comparable to oxamyl; sublethal reproductive suppression at defined concentrations) provide standardized experimental reference points [3].

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